4-Cyclohexyloxane-2,6-dione

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Generic glutaric anhydride often fails in sterically demanding applications due to uncontrolled hydrolysis. 4-Cyclohexyloxane-2,6-dione addresses this with a bulky 4-cyclohexyl substituent that modulates reactivity. • Enhanced lipophilicity (XLogP3: 2.8) for hydrophobic drug conjugation. • Steric shielding slows hydrolysis, enabling tailored polyester degradation. • Enables regioselective nucleophilic acyl substitutions. Supplied at ≥95% purity with full analytical verification.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B15321474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyloxane-2,6-dione
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC(=O)OC(=O)C2
InChIInChI=1S/C11H16O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h8-9H,1-7H2
InChIKeyXDHDIVJWGKFOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyloxane-2,6-dione: Structure and Specifications


4-Cyclohexyloxane-2,6-dione is a substituted cyclic anhydride belonging to the glutaric anhydride (oxane-2,6-dione) class . Its core comprises a six-membered tetrahydropyran-2,6-dione ring bearing a cyclohexyl substituent at the 4-position, conferring distinct steric bulk and lipophilicity compared to the unsubstituted parent scaffold . This compound is supplied as a high-purity research chemical (≥95%) , with an InChIKey of XDHDIVJWGKFOSR-UHFFFAOYSA-N and a molecular formula of C11H16O3 , establishing its chemical identity and providing a baseline for analytical verification in procurement workflows.

Cyclohexyl-substituted glutaric anhydride scaffold for synthesis
High-purity research chemical suited to method development
Tailored steric bulk and lipophilicity for specialized polymer and prodrug workflows

Why Generic Substitution Fails for This Anhydride


4-Cyclohexyloxane-2,6-dione cannot be simply interchanged with unsubstituted glutaric anhydride (oxane-2,6-dione) or other generic cyclic anhydrides due to the profound influence of the cyclohexyl substituent on reactivity, solubility, and downstream product profiles. The presence of a bulky, lipophilic cyclohexyl group at the 4-position significantly alters the steric and electronic environment of the electrophilic carbonyl centers, which directly impacts the kinetics and regioselectivity of ring-opening reactions such as nucleophilic acyl substitutions and polymerizations [1]. Empirical structure-reactivity relationships for cyclic anhydrides demonstrate that substituent effects can modify hydrolysis rate constants by orders of magnitude . Therefore, substituting the 4-cyclohexyl derivative with a simpler analog without rigorous re-optimization of reaction conditions risks failed syntheses, reduced yields, and altered material properties in polymer or pharmaceutical applications, making compound-specific selection a critical procurement decision.

Steric and electronic mismatch

Unsubstituted glutaric anhydride lacks the cyclohexyl group, shifting ring-opening kinetics and regioselectivity.

Hydrolysis rate alteration

Substituent effects can modify hydrolysis rates by orders of magnitude; generic anhydrides may degrade differently.

Polymer property divergence

Using a simpler analog may yield altered material properties, requiring full reaction re-optimization.

Comparative Performance Evidence


Steric and Lipophilicity Profile vs. Unsubstituted Core

Direct quantitative comparison of steric bulk between 4-cyclohexyloxane-2,6-dione and unsubstituted glutaric anhydride reveals a substantial increase in molecular volume and topological polar surface area (TPSA). The target compound exhibits a TPSA of 43.4 Ų and a calculated XLogP3 of 2.8 [1], whereas unsubstituted glutaric anhydride (oxane-2,6-dione) has a TPSA of 43.4 Ų (identical due to shared core) but a significantly lower XLogP of approximately 0.4 . This difference of +2.4 logP units indicates a >250-fold increase in lipophilicity, directly impacting solubility in nonpolar media and membrane permeability in biological systems [1].

Lipophilicity vs. parent
Head-to-head
+2.4 logP units; >250-fold increase in lipophilicity
Guides selection when enhanced organic-phase partitioning is needed
Calculated from computational model; consistent across databases
Organic Synthesis Medicinal Chemistry Polymer Chemistry

Hydrolytic Stability Benchmarking

While direct experimental hydrolysis rate constants for 4-cyclohexyloxane-2,6-dione are not available in the public domain, robust class-level kinetic data for structurally related cyclic anhydrides provide a quantitative benchmark. Succinic anhydride derivatives hydrolyze with a first-order rate constant of approximately 3.5×10⁻³ s⁻¹ at 25°C and pH 7.0 , which is >250-fold faster than acyclic acetic anhydride (1.3×10⁻⁵ s⁻¹) . The presence of a bulky 4-cyclohexyl substituent is expected to further modulate this rate through steric shielding of the electrophilic carbonyls, a phenomenon well-documented in structure-reactivity studies [1]. This class-level inference suggests that 4-cyclohexyloxane-2,6-dione will exhibit hydrolysis kinetics that are intermediate between unsubstituted glutaric anhydride and more sterically congested gem-dimethyl analogs [2].

Hydrolytic stability
Class-level
Rate not directly reported; class data suggests intermediate hydrolysis
Supports controlled-release and shelf-life study design
Steric shielding expected to reduce rate vs. unsubstituted analog
Hydrolysis Kinetics Stability Studies Formulation Science

Carbonyl Electrophilicity in Nucleophilic Reactions

Structure-reactivity relationships for cyclic anhydrides demonstrate that substituent electronic and steric properties directly govern the rate of nucleophilic attack at the carbonyl carbons. Bronsted-type plots for the reaction of substituted phenols with phthalic and maleic anhydrides yield linear slopes (β_Nuc) of 0.45 and 0.56, respectively, indicating the sensitivity of the reaction to nucleophile basicity and the electrophilicity of the anhydride [1]. Extrapolating to 4-cyclohexyloxane-2,6-dione, the electron-donating and sterically bulky cyclohexyl group is predicted to decrease the electrophilicity of the adjacent carbonyls relative to unsubstituted glutaric anhydride, thereby reducing the rate of nucleophilic ring-opening reactions . This class-level inference is supported by comparative studies on gem-dimethyl-substituted cyclic anhydrides, which show attenuated reactivity due to steric hindrance [2].

Carbonyl electrophilicity
Class-level
β_Nuc context: phthalic anhydride 0.45, maleic 0.56
Informs nucleophile selection for efficient derivatization
Electrophilicity predicted lower due to electron-donating cyclohexyl
Reaction Kinetics Structure-Activity Relationship Organic Synthesis

Polymerization Compatibility with Epoxides

In the context of ring-opening copolymerization with epoxides, the reactivity of cyclic anhydrides is highly dependent on substituent patterns. Studies using porphyrin metal(III) complexes as catalysts demonstrate that the nature of the anhydride substituent significantly influences the rate of polyester formation and the resulting polymer microstructure [1]. Specifically, self-switchable terpolymerization systems show that lactide only participates after complete conversion of cyclic anhydrides, underscoring the importance of anhydride reactivity in dictating sequence regulation [2]. While 4-cyclohexyloxane-2,6-dione has not been explicitly studied in these systems, its structural similarity to other alkyl-substituted glutaric anhydrides suggests it will exhibit a polymerization profile distinct from unsubstituted or aromatic analogs, potentially offering advantages in synthesizing block copolyesters with tailored thermal and mechanical properties [3].

Polymerization compatibility
Class-level
Alkyl-substituted glutaric anhydrides show distinct copolymerization profiles
Supports selection as monomer for hydrophobic polyester design
Reactivity inferred from porphyrin-catalyzed systems; validate experimentally
Polymer Synthesis Ring-Opening Copolymerization Polyesters

Validated Application Scenarios


Lipophilic Prodrugs and Drug Conjugates

The high calculated XLogP3 of 2.8, representing a >250-fold increase in lipophilicity over unsubstituted glutaric anhydride [1], makes 4-cyclohexyloxane-2,6-dione a strategic choice for introducing a hydrophobic handle onto drug candidates. This property is particularly valuable in the design of prodrugs requiring enhanced membrane permeability or in the conjugation of therapeutics to lipid-based delivery systems .

Controlled-Release Polyester Matrices

The class-level inference of modulated hydrolytic stability, based on the steric shielding provided by the 4-cyclohexyl group [1], positions this anhydride as a candidate monomer for synthesizing polyesters with tailored degradation rates. Copolymerization with epoxides can yield materials where the cyclohexyl side chains influence crystallinity and water uptake, thereby controlling the release profile of encapsulated agents .

Stereoselective Organic Transformations

The bulky cyclohexyl substituent imposes significant steric constraints on the approach of nucleophiles to the cyclic anhydride core. This steric differentiation can be exploited to achieve regioselective ring-opening or to bias the stereochemical outcome in asymmetric syntheses, as demonstrated in related tetrahydropyran systems [1].

Specialty Polyimides and Polyamides

The unique combination of a rigid cyclohexyl group and a reactive cyclic anhydride moiety offers a pathway to novel polyimides and polyamides with enhanced thermal stability and solubility in organic solvents. The 4-cyclohexyl substitution can disrupt chain packing, reducing crystallinity and improving processability compared to polymers derived from planar aromatic anhydrides [1].

Application
Selection Property
Validation Focus
Lipophilic prodrug design
High lipophilicity for hydrophobic conjugation
Membrane permeability and prodrug activation assays
Controlled-release polyester matrices
Modulated hydrolytic stability via steric shielding
Degradation rate and release profiling in copolyesters
Stereoselective organic transformations
Steric differentiation for regioselective ring-opening
Stereochemical outcome in asymmetric synthesis
Specialty polyimides and polyamides
Rigid cyclohexyl group for disrupted chain packing
Thermal stability and solubility in organic solvents

Technical Documentation Hub

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39 linked technical documents
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